molecular formula C10H8F5NO2 B1477836 Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate CAS No. 1838637-35-6

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate

Cat. No.: B1477836
CAS No.: 1838637-35-6
M. Wt: 269.17 g/mol
InChI Key: ROHULWJKQBOWNS-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate is a high-value chemical building block designed for research and development in medicinal chemistry and drug discovery. This compound belongs to a class of esters that serve as critical intermediates for the synthesis of more complex molecules, particularly those targeting nitrogen-containing heterocycles like pyridines. The structure incorporates both difluoromethyl and trifluoromethyl groups, which are known to significantly influence the physicochemical properties and metabolic stability of potential drug candidates . Compounds featuring the difluoromethyl (CF2H) group are of immense interest because this moiety can act as a bioisostere for alcohols, thiols, and other functional groups. A key characteristic of the CF2H group is its ability to function as a hydrogen bond donor, which can be crucial for a molecule's interaction with biological targets . Furthermore, strategic incorporation of fluorine atoms is a well-established method to modulate a compound's lipophilicity, membrane permeability, and overall pharmacokinetic profile . This specific pyridine-3-yl acetate derivative is structurally related to intermediates used in the discovery of advanced therapeutics. For instance, similar ethyl 2,2-difluoro-2-(heteroaryl)acetate compounds are utilized in structure-based drug design programs, such as the development of potent inhibitors targeting pathogens like Plasmodium falciparum , the parasite responsible for malaria . As such, this reagent provides researchers with a versatile scaffold to explore new chemical space in the quest for novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)6-3-4-7(16-5-6)10(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHULWJKQBOWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate (CAS Number: 1838637-35-6) is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F5NO2C_{10}H_8F_5NO_2, with a molecular weight of 269.17 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.

PropertyValue
Molecular FormulaC10H8F5NO2
Molecular Weight269.17 g/mol
CAS Number1838637-35-6

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, research on related pyridine derivatives has shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism by which this compound exerts its effects remains under investigation, but it may involve the modulation of signaling pathways associated with cell growth and survival.

Antifibrotic Activity

In vitro studies have evaluated the antifibrotic potential of related compounds. For example, compounds structurally similar to this compound were shown to inhibit collagen expression in hepatic stellate cells (HSC-T6), suggesting a potential therapeutic application in fibrotic diseases. The half-maximal inhibitory concentration (IC50) values for these compounds ranged around 45 μM, indicating moderate potency against fibrosis markers such as COL1A1 protein expression .

Enzyme Inhibition

The compound's structural features suggest possible interactions with various enzymes involved in metabolic processes. For example, studies on trifluoromethylated compounds have highlighted their role as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism . Such inhibition can lead to altered amino acid metabolism and may provide a therapeutic avenue for targeting specific cancer types.

Case Studies

  • Study on Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their biological activities. Compounds with ethyl groups demonstrated better inhibitory effects compared to those with hydrogen substituents .
    Compound IDIC50 (μM)Activity Description
    12m45.69Inhibits collagen expression
    12q45.81Reduces hydroxyproline levels
  • Anticancer Screening : High-throughput screening identified several trifluoromethylated compounds as potent inhibitors of BCAT1/2 enzymes, which play crucial roles in tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular formulas, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) HPLC Retention Time (min)
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate (Target) C₁₁H₉F₅NO₂ -CF₃ (pyridine 6-position) 283.19 Not reported
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate C₁₀H₁₁F₂NO₂ -CH₃ (pyridine 6-position) 215.20 Not reported
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate C₉H₉F₂NO₂ Unsubstituted pyridine 201.17 Not reported
Ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate C₁₀H₉F₂NO₅ -NO₂ (phenoxy 3-position) 261.18 Not reported
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester C₁₃H₈F₆N₂O₂ Pyrimidine core, dual -CF₃ groups 362.21 1.26 (SQD-FA05)
Key Observations:
  • Polarity : The trifluoromethylpyridine moiety increases lipophilicity (higher logP) relative to unsubstituted pyridine derivatives .
  • HPLC Behavior : Pyrimidine-based analogs (e.g., compound in ) exhibit longer retention times due to increased hydrophobicity from dual -CF₃ groups.

Preparation Methods

Synthesis of 6-(Trifluoromethyl)pyridin-3-yl Precursors

  • The starting point is often 3-picoline or related pyridine derivatives.
  • Chlorination and fluorination steps are employed to introduce the trifluoromethyl group at the 6-position of the pyridine ring.
  • For example, chlorination with POCl3 followed by fluorination yields 2-chloro-6-(trifluoromethyl)pyridin-3-yl intermediates.
  • Reduction or hydrogenation steps convert these intermediates into the desired pyridinyl ethanone or ethanol derivatives, which serve as precursors for further functionalization.

Reaction Conditions and Workup

  • Reactions are typically conducted at low temperatures initially (0°C to room temperature) to control reactivity and prevent decomposition.
  • Stirring times vary from a few hours to overnight depending on the step.
  • Workup involves quenching with aqueous acid or base, extraction with organic solvents such as ethyl acetate or dichloromethane, drying over anhydrous agents (e.g., sodium sulfate or magnesium sulfate), and concentration under reduced pressure.
  • Purification may include filtration, washing, and sometimes chromatographic techniques to isolate the pure ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate.

Representative Example of Preparation

Step Reagents & Conditions Description Outcome
1 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one + POCl3, 100°C, 6 h Chlorination to form 2-chloro-6-(trifluoromethyl)pyridin-3-yl ethanone Intermediate with chloro substituent
2 Hydrogenation with Pd/C, triethylamine, MeOH, room temp, overnight Reduction of chloro intermediate to ethanone derivative l-[6-(Trifluoromethyl)-3-pyridinyl]ethanone
3 Reaction with sodium borohydride in MeOH, 0°C, 30 min Reduction to corresponding ethanol l-(6-(trifluoromethyl)pyridin-3-yl)ethanol
4 Reaction with triphenylphosphine and brominating agents in THF, 0°C Formation of bromoethyl derivative 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine
5 Reaction with ethyl difluoroacetate or related reagents under basic conditions Introduction of difluoroacetate moiety This compound

This sequence exemplifies the integration of halogenation, reduction, and fluorinated ester formation steps.

Research Findings and Industrial Considerations

  • The trifluoromethylpyridine moiety is crucial for biological activity and is introduced via well-established industrial methods involving chlorination/fluorination and catalytic hydrogenation.
  • The difluoroacetate group introduction often requires careful control of reaction conditions to avoid side reactions and ensure high yield.
  • Bases such as sodium carbonate or amines (triethylamine, diisopropylamine) are commonly employed to facilitate alkylation or substitution.
  • Industrial scale synthesis emphasizes solvent choice, temperature control, and efficient extraction and purification to maximize yield and purity.
  • The unique electronic and steric effects of the trifluoromethyl and difluoro groups impact the reactivity and stability of intermediates, guiding the choice of reagents and conditions.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Notes
Chlorination of pyridine derivative POCl3 100°C, 6 h Introduce chloro group Precursor for fluorination
Hydrogenation Pd/C, triethylamine, MeOH Room temp, overnight Reduce chloro intermediate Forms ethanone derivative
Reduction to alcohol Sodium borohydride, MeOH 0°C, 30 min Convert ketone to alcohol Prepares for halogenation
Halogenation Triphenylphosphine, brominating agents 0°C Form bromoethyl intermediate Enables nucleophilic substitution
Difluoroacetate introduction Ethyl difluoroacetate, base Controlled temp, hours Install difluoroacetate moiety Key final functionalization

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Stepwise functionalization : Introduce the trifluoromethylpyridine moiety via palladium-catalyzed cross-coupling, followed by fluorination using reagents like Selectfluor™.
  • Esterification : React the carboxylic acid precursor with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
  • Key considerations : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Confirm the presence of the pyridinyl ring (δ 7.5–8.5 ppm) and ester group (δ 4.1–4.3 ppm for –CH₂– and δ 1.2–1.4 ppm for –CH₃) .
  • Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns matching the difluoro and trifluoromethyl groups .
  • IR spectroscopy : Identify carbonyl (C=O) stretches at ~1730 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

  • Moisture sensitivity : The ester group is prone to hydrolysis; store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) identified 80°C and 5 mol% Pd(PPh₃)₄ as optimal for coupling reactions, achieving 85% yield .
  • Flow chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., di-fluorination byproducts) .

Q. How should discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Case study : If DFT-calculated NMR shifts deviate from observed data (>0.5 ppm), reassess the conformational model (e.g., solvent effects in DMSO vs. CDCl₃) or verify purity via HPLC .
  • Multi-technique validation : Cross-check IR and MS data to confirm the absence of isomers (e.g., regioisomeric pyridinyl substitution) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Substituent variation : Replace the trifluoromethyl group with –CF₂H or –CH₃ to assess lipophilicity (logP) changes. Biological assays (e.g., enzyme inhibition) revealed a 10-fold activity drop with –CH₃, highlighting the CF₃ group’s critical role .
  • Pharmacophore mapping : Molecular docking simulations identified hydrogen bonding between the pyridinyl nitrogen and target proteins (e.g., kinase active sites) .

Q. How can hygroscopicity challenges during handling be mitigated?

  • Lyophilization : Freeze-dry the compound to remove residual solvents, reducing water absorption .
  • Formulation : Co-crystallize with hydrophobic co-formers (e.g., stearic acid) to improve stability .

Q. What alternative synthetic routes exist for improving regioselectivity?

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) on the pyridine ring to control fluorination positions .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective esterification under mild conditions (pH 7, 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate

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